2,2-Dimethyl-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)butan-1-one is a complex organic compound that features a unique structure combining a piperidine ring, a pyrimidine moiety, and a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)butan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate amine precursors under acidic or basic conditions.
Attachment of the Pyrimidine Moiety: The pyrimidine ring is introduced via nucleophilic substitution reactions, where the piperidine nitrogen attacks a halogenated pyrimidine derivative.
Formation of the Butanone Backbone:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogenated pyrimidine derivatives, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2,2-Dimethyl-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)butan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1-pyridin-2-yl-propan-1-one: This compound shares a similar butanone backbone but features a pyridine ring instead of a pyrimidine moiety.
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: This compound contains a pyrimidinone ring and is used as a versatile solvent in various chemical reactions.
Uniqueness
2,2-Dimethyl-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)butan-1-one is unique due to its combination of a piperidine ring, a pyrimidine moiety, and a butanone backbone. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,2-dimethyl-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-5-17(3,4)15(21)20-8-6-7-14(11-20)12-22-16-18-9-13(2)10-19-16/h9-10,14H,5-8,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKLZTVIESASMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)N1CCCC(C1)COC2=NC=C(C=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.